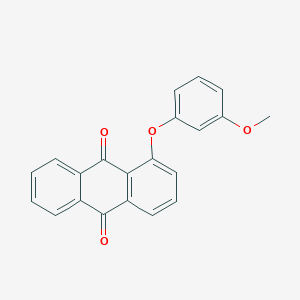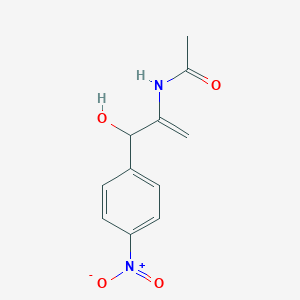
3-Quinuclidyl p-toluenesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidyl p-toluenesulfonate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for specific reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl p-toluenesulfonate hydrochloride typically involves the reaction of quinuclidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinuclidyl p-toluenesulfonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a quinuclidyl amine derivative, while oxidation may produce a quinuclidyl ketone .
Applications De Recherche Scientifique
3-Quinuclidyl p-toluenesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinuclidine derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Mécanisme D'action
The mechanism of action of 3-Quinuclidyl p-toluenesulfonate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The p-toluenesulfonate group serves as a good leaving group, facilitating nucleophilic substitution reactions. The quinuclidine moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloropropyl p-toluenesulfonate
- Hexadecyltrimethylammonium p-toluenesulfonate
- Propargyl p-toluenesulfonate
- Tetrabutylphosphonium p-toluenesulfonate
- Tetrabutylammonium p-toluenesulfonate
- Sodium p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
Uniqueness
3-Quinuclidyl p-toluenesulfonate hydrochloride is unique due to its quinuclidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other p-toluenesulfonate derivatives, which may lack the quinuclidine structure and therefore exhibit different reactivity and applications .
Propriétés
Numéro CAS |
73855-50-2 |
|---|---|
Formule moléculaire |
C14H20ClNO3S |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C14H19NO3S.ClH/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15;/h2-5,12,14H,6-10H2,1H3;1H |
Clé InChI |
DUXKLZUKUZWKTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968153.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)

![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)
![2-Methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11968178.png)



![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
